molecular formula C11H9IO2S B8673305 5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester CAS No. 13771-70-5

5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8673305
M. Wt: 332.16 g/mol
InChI Key: BZSXRTIPOXRLPU-UHFFFAOYSA-N
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Patent
US07772238B2

Procedure details

To 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester (18.37 g, 83.02 mmol) was added an aqueous HCl solution (21 mL conc. HCl in 200 mL H2O, 252 mmol)) and the resulting mixture was cooled to 0° C. A solution of NaNO2 (6.02 g in 60 mL H2O, 87.25 mmol) was added and the mixture was allowed to stir at 0° C. for 10 min. A solution of NaI (13.07 g in 60 μL H2O, 87.20 mmol) was added slowly. The reaction mixture became difficult to stir during the addition of NaI. A total of 300 mL of water was added in several portions. After the addition was complete, the reaction was warmed to rt and allowed to stir at rt for 2 h. The mixture was then diluted with CH2Cl2 (800 mL) and water (100 mL). The organic layer was separated, washed with 200 mL of saturated NaHCO3 and dried over Na2SO4. After filtration, the filtrate was concentrated and the residue was filtered through a pad of silica gel, washing with EtOAc/hexanes (0% to 10%). The filtrate was then concentrated and the residue was recrystallized from MeOH to give 5-iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester as light orange solid. MS (EI): cal'd 332.9 (MH+), exp 333.1 (M+).
Quantity
18.37 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13](N)=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2].Cl.N([O-])=O.[Na+].[Na+].[I-:22]>C(Cl)Cl.O>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([I:22])=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
18.37 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)N
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
60 μL
Type
reactant
Smiles
[Na+].[I-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[I-]
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to rt
STIRRING
Type
STIRRING
Details
to stir at rt for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 200 mL of saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
the residue was filtered through a pad of silica gel
WASH
Type
WASH
Details
washing with EtOAc/hexanes (0% to 10%)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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